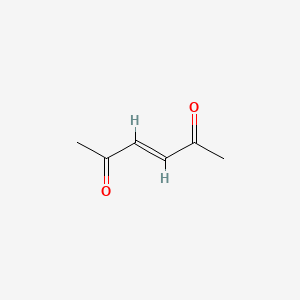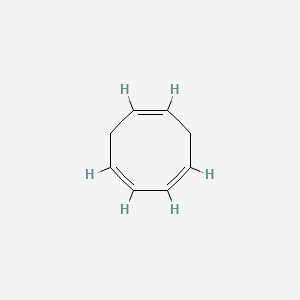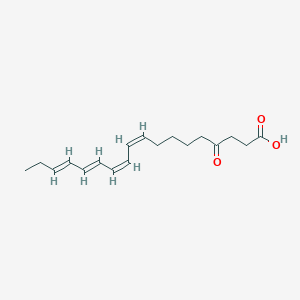
4-oxo-9Z,11Z,13E,15E-octadecatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,11Z,13E,15E)-4-oxooctadecatetraenoic acid is a polyunsaturated fatty acid that is (9Z,11Z,13E,15E)-octadecatetraenoic acid carrying an oxo substituent at position 4. It has a role as a marine metabolite. It is an oxo fatty acid, a polyunsaturated fatty acid and a long-chain fatty acid.
Scientific Research Applications
Plant Stress Metabolism
4-oxo-9Z,11Z,13E,15E-octadecatetraenoic acid is synthesized from linolenic acid and is involved in the stress metabolism of wounded plants. Specific enzymes such as lipoxygenases from soybean or tomato can catalyze the regioselective functionalization of linolenic acid at certain pH conditions to produce configurationally pure ketotrienoic acids without isomerization. These acids play a role in the plant's response to physical stress or injury (Koch, Hoskovec, & Boland, 2002).
Synthesis of Parinaric Acid Isomers
A method for synthesizing four isomers of parinaric acid from alpha-linolenic acid has been described. The process involves transforming the methylene-interrupted, cis triene system of alpha-linolenic acid into a conjugated tetraene system. This is significant because parinaric acid and its isomers are crucial in various biological processes and the method offers a high-yield, reliable approach for their synthesis (Kuklev & Smith, 2004).
Oxidation and Its Biological Implications
The oxidation of related fatty acids, such as (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, by the Fenton reagent, results in a defined pattern of products. This reaction is critical as it sheds light on the (patho)physiological relevance in settings of oxidative stress, hinting at novel formation pathways that may have important biological implications (Manini et al., 2005).
Taste Modulation by Related Acids in Chanterelles
Related fatty acids in chanterelles, such as (9Z,15E)-14-oxo-9,15-octadecadien-12-ynoic acid, have been identified to possess taste modulating activities. These compounds may play a role in the flavor profile of these mushrooms and potentially in other related food items, highlighting the diverse biological activities of these fatty acids (Mittermeier, Dunkel, & Hofmann, 2018).
properties
Product Name |
4-oxo-9Z,11Z,13E,15E-octadecatetraenoic acid |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(9Z,11Z,13E,15E)-4-oxooctadeca-9,11,13,15-tetraenoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h3-10H,2,11-16H2,1H3,(H,20,21)/b4-3+,6-5+,8-7-,10-9- |
InChI Key |
ZYOSGENSARGRME-BEGPLMEHSA-N |
Isomeric SMILES |
CC/C=C/C=C/C=C\C=C/CCCCC(=O)CCC(=O)O |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCC(=O)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



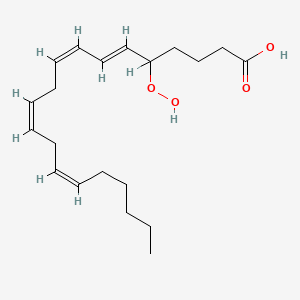

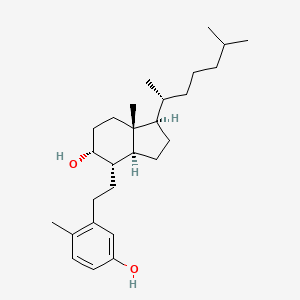

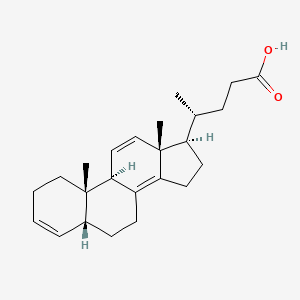
![N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1234136.png)
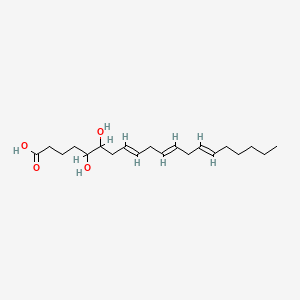
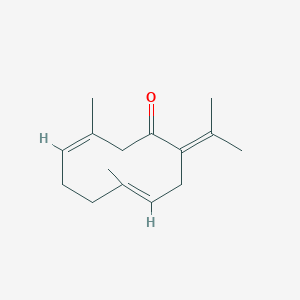
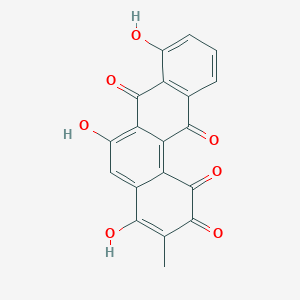
![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)
![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)
![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234146.png)
